(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol
Description
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol (CAS: 302348-51-2) is a boronic ester derivative featuring a hydroxymethyl group para to the dioxaborolane ring. It is synthesized via sodium borohydride reduction of 4-formylbenzeneboronic acid in the presence of pinacol and magnesium sulfate, yielding a white solid (m.p. 48–50 °C) with an 86% efficiency . The compound’s boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the alcohol group allows further functionalization, such as conversion to carbonochloridates for prodrug synthesis . Safety data indicate it is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZBZWITJNATOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464771 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302348-51-2 | |
| Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzeneboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol typically involves the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which is a part of the Suzuki-Miyaura coupling process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the boronic ester group and to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved include the activation of carbon-boron bonds and the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Phenylmethanol Derivatives
[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2b)
- Synthesis : Derived from 3-formylbenzeneboronic acid under similar conditions, yielding a white solid (m.p. 48–50 °C, 86% yield) .
- However, steric and electronic differences may influence reactivity in cross-coupling reactions.
[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d)
- Synthesis : Prepared from 2-chloro-5-(hydroxymethyl)phenylboronic acid, resulting in an oil (90% yield) .
- Comparison : The chloro substituent reduces crystallinity, yielding an oil instead of a solid. NMR data (δ 7.66 ppm for aromatic protons) indicate electronic perturbation due to chlorine, which may enhance electrophilic reactivity in subsequent reactions .
Heterocyclic Analogues
(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl)methanol
- Structure : Thiophene replaces the benzene ring, with a molecular weight of 240.13 g/mol .
- The higher molecular weight compared to the phenyl derivative (234.10 g/mol) reflects the heterocycle’s influence .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Structure: Features methoxy and phenolic hydroxyl groups (C13H19BO4, MW: 250.1 g/mol) .
- Comparison: The phenolic -OH group enhances polarity and hydrogen-bonding capacity, making it suitable for applications requiring solubility in polar solvents. The methoxy group may stabilize the boronic ester via resonance effects .
Functionalized Derivatives
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(1H-pyrrol-1-yl)methanone (4)
- Synthesis : Oxidized derivative of the target compound, formed via condensation with pyrrole (24% yield) .
- Comparison : Lower yield compared to the parent alcohol (86%) highlights challenges in ketone formation. The carbonyl group introduces electrophilicity, enabling nucleophilic additions .
Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Melting Point (°C) | Yield (%) | Key Applications/Reactivity |
|---|---|---|---|---|---|---|
| (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanol | C13H19BO3 | 234.10 | White solid | 48–50 | 86 | Suzuki coupling, prodrug synthesis |
| [3-(Dioxaborolan-2-yl)phenyl]methanol (2b) | C13H19BO3 | 234.10 | White solid | 48–50 | 86 | Cross-coupling reactions |
| [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol (2d) | C13H18BClO3 | 268.55 | Oil | N/A | 90 | Electrophilic substitution |
| (2-(Dioxaborolan-2-yl)thiophen-3-yl)methanol | C11H17BO3S | 240.13 | Not reported | N/A | Not given | Materials science |
| 3-Methoxy-4-(dioxaborolan-2-yl)phenol | C13H19BO4 | 250.10 | Not reported | N/A | Not given | Polar solvent applications |
Biological Activity
The compound (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol , also known as phenyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-methanol , is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.
- CAS Number : 1033752-94-1
- Molecular Formula : C19H23BO3
- Molecular Weight : 312.19 g/mol
- Appearance : White to off-white powder
Synthesis
The synthesis of this compound typically involves the reaction of phenylboronic acids with appropriate alcohols or phenols under controlled conditions. The presence of the dioxaborolane moiety enhances its reactivity and stability in biological systems.
Anticancer Properties
Research has indicated that compounds containing boron can exhibit significant anticancer activity. The mechanism often involves the disruption of microtubule formation and induction of apoptosis in cancer cells.
- Cell Proliferation Inhibition : Studies have shown that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines. For example:
- Mechanism of Action :
Other Biological Activities
Beyond anticancer effects, there is emerging evidence that boron-containing compounds may have additional biological activities:
- Antimicrobial Effects : Some studies suggest that boron compounds can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
- Neuroprotective Effects : There is preliminary research indicating potential neuroprotective effects against neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuronal signaling pathways .
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several boron-containing compounds on human cancer cell lines. The study found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells with a GI50 value of .
Case Study 2: Mechanistic Insights
Molecular docking studies revealed that the compound interacts favorably with tubulin at critical binding sites. The calculated free energy for these interactions was approximately , indicating a stable binding that could disrupt microtubule dynamics .
Data Tables
| Biological Activity | Cell Line | GI50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MDA-MB-435 (Breast) | 0.229 | Tubulin inhibition |
| Anticancer Activity | HL-60 (Leukemia) | <0.01 | Apoptosis induction |
| Antimicrobial Activity | E. coli | TBD | Cell wall disruption |
| Neuroprotective Potential | Neuronal Cell Lines | TBD | Modulation of neuronal signaling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
